N-(2,4-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.11808395 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
Research demonstrates that derivatives of N-(2,4-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide exhibit significant antimicrobial activities. For example, a study explored the antibacterial and antifungal efficacy of a related compound, highlighting its potential in combating microbial infections through inhibition zones and minimal inhibitory concentration assessments. This antimicrobial property is attributed to the compound's ability to interact with bacterial proteins, suggesting a promising application in developing new antimicrobial agents (Karanth, Narayana, Kodandoor, & Sarojini, 2018).
Antioxidant Properties
Several studies have also investigated the antioxidant properties of thiosemicarbazone derivatives. These compounds, including those structurally similar to this compound, have shown excellent antioxidant activities. Such properties are measured through radical scavenging assays, indicating their potential in oxidative stress-related therapeutic applications (Barbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).
Anticancer Activities
The compound and its derivatives have been explored for their anticancer activities as well. By targeting specific proteins involved in cancer cell proliferation, these compounds demonstrate potential as anticancer agents. Molecular docking studies have revealed their capacity to inhibit key enzymes, which could lead to the development of novel anticancer therapies (Sayed, Elsawy, Shaaban, Gomha, & Al-Faiyz, 2022).
Corrosion Inhibition
Moreover, thiosemicarbazone derivatives have been identified as effective corrosion inhibitors for various metals. Their ability to form a protective adsorbed layer on metal surfaces offers a valuable application in corrosion prevention, particularly for aluminum alloys in saline environments. This aspect is critical for extending the lifespan of metals in harsh conditions (Prakashaiah, Kumara, Pandith, Shetty, & Rani, 2018).
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-13-4-6-14(7-5-13)11-27-12-18(23)21-22-19(26)20-16-9-8-15(24-2)10-17(16)25-3/h4-10H,11-12H2,1-3H3,(H,21,23)(H2,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFWJJBHVUMIAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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